Carbonothioic dihydrazide, N''-(((4-bromophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
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Overview
Description
Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenylamine and 2-pyridinecarboxaldehyde. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazides.
Substitution: The aromatic bromine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazides: Compounds with similar thiosemicarbazide structures.
Hydrazones: Compounds featuring hydrazone linkages.
Aromatic Amines: Compounds with aromatic amine groups.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-bromophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic, heterocyclic, and thiosemicarbazide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
140835-40-1 |
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Molecular Formula |
C15H15BrN6S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15BrN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI Key |
PLRAKQJJYGZNGQ-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Br)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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